
4-Nitrophenyl pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecanoic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of esters. It is derived from pentadecanoic acid and 4-nitrophenol. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadecanoic acid, 4-nitrophenyl ester typically involves the esterification of pentadecanoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of pentadecanoic acid, 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecanoic acid, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentadecanoic acid and 4-nitrophenol.
Reduction: The nitro group in 4-nitrophenyl ester can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Pentadecanoic acid and 4-nitrophenol.
Reduction: Pentadecanoic acid, 4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadecanoic acid, 4-nitrophenyl ester has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of pentadecanoic acid, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: The ester can be hydrolyzed by esterases and lipases, releasing pentadecanoic acid and 4-nitrophenol, which can further participate in biological processes.
Molecular Targets: The nitrophenyl group can interact with various enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Similar structure but with a longer carbon chain.
Methyl pentadecanoate: An ester of pentadecanoic acid with methanol instead of 4-nitrophenol.
Uniqueness
Pentadecanoic acid, 4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in specific chemical and biological applications .
Propiedades
Número CAS |
100825-43-2 |
|---|---|
Fórmula molecular |
C21H33NO4 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) pentadecanoate |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(23)26-20-17-15-19(16-18-20)22(24)25/h15-18H,2-14H2,1H3 |
Clave InChI |
HZEBRHPDHWBCMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


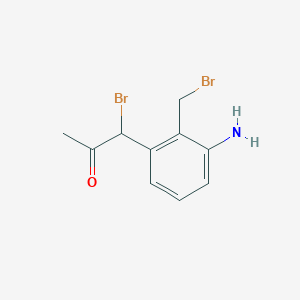
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
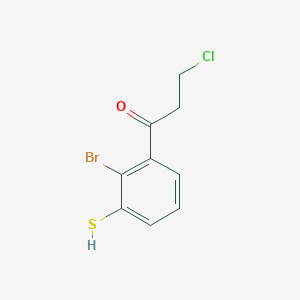
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
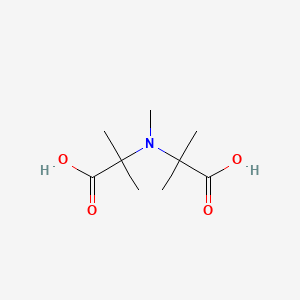
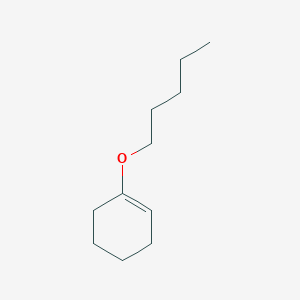
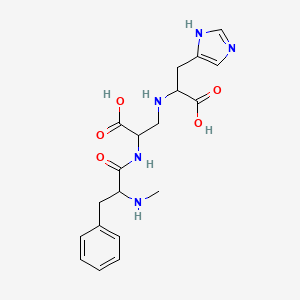
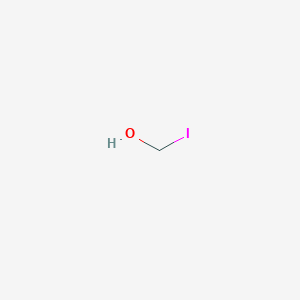

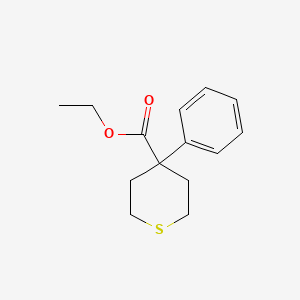
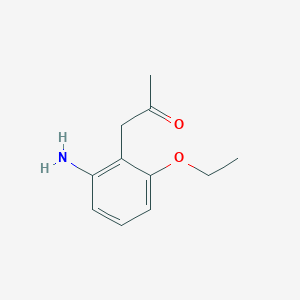
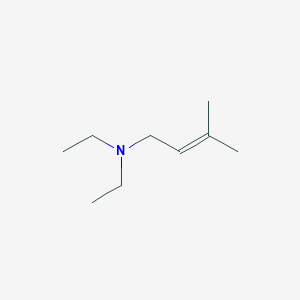
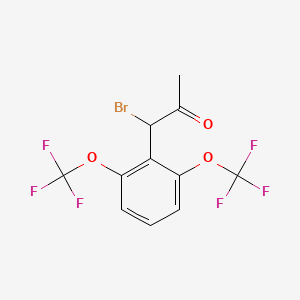
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
